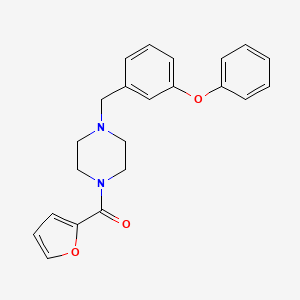![molecular formula C13H16ClN3O B6634671 2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B6634671.png)
2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile, also known as CHEP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CHEP is a pyridine derivative that has been synthesized using a variety of methods and has been found to have a wide range of biochemical and physiological effects. In
作用機序
The mechanism of action of 2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of neurotransmitter activity in the brain. 2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile has been shown to interact with the acetylcholinesterase enzyme, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, 2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile can increase the levels of acetylcholine in the brain, which may have a variety of physiological effects.
Biochemical and Physiological Effects:
2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile has been found to have a wide range of biochemical and physiological effects. It has been shown to have antitumor activity in various cancer cell lines, including breast, colon, and lung cancer. 2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile has also been found to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory conditions. In addition, 2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile has been shown to have antiviral activity against certain viruses, including herpes simplex virus and human immunodeficiency virus.
実験室実験の利点と制限
One of the advantages of using 2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile in lab experiments is its wide range of biological activities. It has been shown to have antitumor, anti-inflammatory, and antiviral properties, which may be useful in a variety of research applications. However, one of the limitations of using 2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile is its potential toxicity. It has been found to have cytotoxic effects in some cell lines, which may limit its use in certain experiments.
将来の方向性
There are many potential future directions for research involving 2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile. One area of interest is its potential use in the treatment of cancer. 2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile has been shown to have antitumor activity in various cancer cell lines, and further research is needed to determine its potential as a cancer treatment. Another area of interest is its potential use in the treatment of inflammatory conditions. 2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile has been found to have anti-inflammatory properties, and further research is needed to determine its potential as an anti-inflammatory agent. Additionally, the mechanism of action of 2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile is not fully understood, and further research is needed to elucidate its effects on neurotransmitter activity in the brain.
合成法
2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile can be synthesized using a variety of methods, including the reaction of 2-chloro-6-pyridinecarboxaldehyde with 3-(2-hydroxyethyl)piperidine in the presence of a catalyst. Another method involves the reaction of 2-chloro-6-pyridinecarboxylic acid with 3-(2-hydroxyethyl)piperidine in the presence of a coupling agent. The purity of the synthesized 2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile can be improved by recrystallization and purification using chromatography techniques.
科学的研究の応用
2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. 2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters in the brain.
特性
IUPAC Name |
2-chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O/c14-12-6-11(8-15)7-13(16-12)17-4-1-2-10(9-17)3-5-18/h6-7,10,18H,1-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYCLSNTVJSRNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC(=CC(=C2)C#N)Cl)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(5-Chloro-2-methoxypyrimidin-4-yl)amino]pyrrolidin-2-one](/img/structure/B6634602.png)
![N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine](/img/structure/B6634607.png)



![5-[(3-Fluoro-4-methylphenoxy)methyl]-2-methyltetrazole](/img/structure/B6634627.png)


![2-amino-N-[(1R,2R)-2-hydroxycyclohexyl]-2-methylpentanamide](/img/structure/B6634644.png)
![2-Methoxy-4-[(5-methyloxolane-2-carbonyl)amino]benzoic acid](/img/structure/B6634650.png)
![2-amino-N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-phenylacetamide](/img/structure/B6634652.png)

